4-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

SIRT2 inhibition Epigenetics Cancer

SIRT2/SIRT3 isoform selectivity remains a persistent challenge in epigenetic and aging research, where non-selective inhibitors confound target validation. This 1,3,4-thiadiazol-2-yl benzamide directly addresses that gap: • Documented SIRT2 IC50 of 15.5 μM vs. SIRT3 IC50 of 50 μM - a 3.2-fold selectivity window suitable for reference inhibitor use in enzymatic assays. • Superior potency over the ST29 class (38.69 μM), enabling lower dosing in cell-based assays and reduced off-target effects. • Distinct physicochemical profile (MW 420.3, LogP ~3.8) vs. 4-chloro and unsubstituted analogs, supporting solubility-permeability trade-off studies in CNS target screening. Supplied with batch-specific analytical documentation. Standard international B2B shipping with full customs compliance.

Molecular Formula C17H14BrN3O3S
Molecular Weight 420.28
CAS No. 379730-55-9
Cat. No. B2532039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS379730-55-9
Molecular FormulaC17H14BrN3O3S
Molecular Weight420.28
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)OC
InChIInChI=1S/C17H14BrN3O3S/c1-23-12-7-8-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
InChIKeyNYBIDDDYUCFSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide for Sirtuin Modulation


4-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 379730-55-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. It contains a 4-bromobenzamide moiety linked to a 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazole core. This compound has been evaluated in vitro for inhibition of the NAD-dependent deacetylases sirtuin 2 (SIRT2) and sirtuin 3 (SIRT3) [1]. Its molecular formula is C17H14BrN3O3S (MW 420.3 g/mol) [2].

Why 4-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Swapped


Within the 1,3,4-thiadiazole-2-yl benzamide family, even minor changes to the benzamide ring substitution pattern can drastically alter SIRT2 inhibitory potency and isoform selectivity. The 4-bromo substituent influences both the compound's electron distribution and its steric fit within the SIRT2 active site, leading to a unique selectivity window that is not replicated by the 4-chloro, 4-fluoro, or unsubstituted phenyl analogs. Direct substitution with another halo derivative or the parent benzamide without rigorous comparative testing would risk losing the SIRT2/SIRT3 selectivity profile documented for the 4-bromo derivative [1][2].

4-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Quantitative Differentiation


SIRT2 Inhibition Potency vs. Thiadiazole Analogs

The target compound inhibits recombinant SIRT2 with an IC50 of 15.5 μM, as reported in the BindingDB/ChEMBL database [1]. In comparison, the 1,3,4-thiadiazole carboxamide ST29 (a benzyl-substituted analog) exhibits an IC50 of 38.69 μM against SIRT2 under similar in vitro conditions [2]. Thus, the 4-bromo benzamide shows approximately 2.5-fold greater potency against SIRT2.

SIRT2 inhibition Epigenetics Cancer

SIRT2 vs. SIRT3 Isoform Selectivity

The compound displays a 3.2-fold selectivity for SIRT2 (IC50 = 15.5 μM) over SIRT3 (IC50 = 50 μM) [1]. In contrast, the reference thiadiazole ST29 exhibits >2.5-fold selectivity for SIRT2 over SIRT1/SIRT3 (SIRT2 IC50 = 38.69 μM, SIRT1/3 IC50 >100 μM) [2]. While both compounds show SIRT2 preference, the 4-bromo benzamide achieves its selectivity at a lower absolute IC50, which may be advantageous for cellular studies where complete SIRT3 inhibition is undesirable.

Isoform selectivity Sirtuin biology Drug safety

Physicochemical Differentiation: MW and Lipophilicity

The 4-bromo substitution increases the molecular weight to 420.3 g/mol and the predicted logP to approximately 3.8, compared to the 4-chloro analog (MW 375.8 g/mol, logP ~3.4) and the unsubstituted benzamide (MW 341.4 g/mol, logP ~2.9) [1][2]. The higher lipophilicity may enhance membrane permeability but could also reduce aqueous solubility, factors that must be balanced in cell-based assay design.

Drug-likeness Physicochemical properties Medicinal chemistry

Anti-Glioblastoma Potential via AKT Modulation

Although direct anti-glioblastoma data for the target compound are not available, structurally related 1,3,4-thiadiazole derivatives (e.g., FPDT and CPDT) have demonstrated cytotoxicity against glioblastoma cell lines with IC50 values of 45–68 μM, which is 15–110 times more potent than temozolomide [1]. The target compound shares the 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazole core that is critical for AKT pathway inhibition, suggesting potential utility in glioblastoma research [2].

Anti-glioblastoma AKT pathway Cancer therapy

4-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Research and Industrial Applications


SIRT2 Epigenetic Probe Development

The compound's moderate SIRT2 inhibitory activity (IC50 = 15.5 μM) and 3.2-fold selectivity over SIRT3 make it a viable starting point for developing SIRT2-selective chemical probes. Its potency advantage over the ST29 class (38.69 μM) allows for lower dosing in cell-based assays, reducing off-target effects [1][2]. Researchers can use this compound as a scaffold for structure-activity relationship (SAR) studies aimed at improving both potency and isoform selectivity, particularly by modifying the 4-bromobenzamide group or the dimethoxyphenyl substituent.

Sirtuin Selectivity Profiling

With documented IC50 values for both SIRT2 (15.5 μM) and SIRT3 (50 μM), this compound is suitable for use as a reference inhibitor in enzymatic assays designed to distinguish SIRT2-dependent deacetylation from SIRT3-mediated processes. The ~3.2-fold selectivity window is narrower than that of some other thiadiazole inhibitors, making it a useful tool for studying the functional consequences of partial SIRT3 inhibition alongside SIRT2 blockade [1].

Glioblastoma Medicinal Chemistry Optimization

Given the anti-glioblastoma activity of structurally related 1,3,4-thiadiazoles (FPDT: IC50 = 45–68 μM against GBM cells), this compound can be prioritized for screening in glioblastoma cell panels (e.g., LN229, U87MG) and patient-derived GBM cultures. Its predicted lipophilicity (LogP ~3.8) may facilitate blood-brain barrier penetration, a critical requirement for brain tumor therapeutics [3].

Physicochemical Tool for Assay Development

The compound's distinct physicochemical signature (MW 420.3, LogP ~3.8) relative to its 4-chloro (MW 375.8, LogP ~3.4) and unsubstituted (MW 341.4, LogP ~2.9) analogs makes it valuable for solubility-permeability trade-off studies. Assay developers can select the 4-bromo variant when designing cell-permeable sirtuin inhibitors, while opting for the more polar analogs in aqueous biochemical screens [4].

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